molecular formula C11H22O3S B12525906 2-[(4-Methylpentyl)oxy]-4-(methylsulfanyl)butanoic acid CAS No. 652968-22-4

2-[(4-Methylpentyl)oxy]-4-(methylsulfanyl)butanoic acid

Cat. No.: B12525906
CAS No.: 652968-22-4
M. Wt: 234.36 g/mol
InChI Key: MAYAKYMQQAAGDF-UHFFFAOYSA-N
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Description

2-[(4-Methylpentyl)oxy]-4-(methylsulfanyl)butanoic acid is an organic compound with the molecular formula C11H22O3S. This compound is characterized by the presence of an ether group (4-methylpentyl)oxy and a thioether group (methylsulfanyl) attached to a butanoic acid backbone . It is a relatively complex molecule that finds applications in various fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Methylpentyl)oxy]-4-(methylsulfanyl)butanoic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 4-methylpentanol with butanoic acid in the presence of a strong acid catalyst to form the ether linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Methylpentyl)oxy]-4-(methylsulfanyl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, thiols.

Major Products Formed

Scientific Research Applications

2-[(4-Methylpentyl)oxy]-4-(methylsulfanyl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-Methylpentyl)oxy]-4-(methylsulfanyl)butanoic acid involves its interaction with specific molecular targets. The thioether group can interact with thiol-containing enzymes and proteins, potentially inhibiting their activity. The ether group may also facilitate interactions with lipid membranes, affecting cellular processes .

Comparison with Similar Compounds

Properties

CAS No.

652968-22-4

Molecular Formula

C11H22O3S

Molecular Weight

234.36 g/mol

IUPAC Name

2-(4-methylpentoxy)-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C11H22O3S/c1-9(2)5-4-7-14-10(11(12)13)6-8-15-3/h9-10H,4-8H2,1-3H3,(H,12,13)

InChI Key

MAYAKYMQQAAGDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCOC(CCSC)C(=O)O

Origin of Product

United States

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